5-Iodopyrimidin-4-amine CAS number and molecular weight
5-Iodopyrimidin-4-amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Iodopyrimidin-4-amine, a key building block in contemporary medicinal chemistry. This document details its chemical properties, synthesis, and significant applications in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Data
5-Iodopyrimidin-4-amine is a heterocyclic organic compound valued for its role as a versatile synthetic intermediate.[1] Its structure, featuring a pyrimidine core with an amine group at position 4 and an iodine atom at position 5, allows for diverse chemical modifications.[1] The iodine atom, in particular, serves as a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures.
| Property | Value | Source |
| CAS Number | 91416-96-5 | [2][3] |
| Molecular Formula | C₄H₄IN₃ | [2][3] |
| Molecular Weight | 221.00 g/mol | [2] |
| IUPAC Name | 5-iodopyrimidin-4-amine | N/A |
| Synonyms | 4-Amino-5-iodopyrimidine, 5-Iodo-4-pyrimidinamine | [1] |
| Appearance | Solid | [4] |
| Boiling Point | 322.7°C at 760 mmHg | [2] |
Synthesis of 5-Iodopyrimidin-4-amine
A modern, environmentally friendly approach to the synthesis of 5-iodopyrimidin-4-amine involves the direct iodination of 4-aminopyrimidine using a mechanochemical grinding method.[4][5] This solid-state reaction avoids the use of hazardous solvents and strong acids, offering high yields and a simple setup.[4][5]
Experimental Protocol: Mechanochemical Iodination
Materials:
-
4-Aminopyrimidine
-
Iodine (I₂)
-
Silver nitrate (AgNO₃)
-
Acetonitrile
-
Saturated sodium thiosulfate solution
-
Mortar and pestle
Procedure:
-
In a mortar, combine 4-aminopyrimidine, solid iodine, and silver nitrate.
-
Add a few drops of acetonitrile to the mixture.
-
Grind the mixture with a pestle for 20-30 minutes. The reaction is exothermic and will produce a violet-colored tacky solid.[4][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.
-
The resulting solid, 5-iodopyrimidin-4-amine, is then separated.
This method provides a high-yield synthesis of the target compound.[4][5]
Caption: Synthesis workflow for 5-Iodopyrimidin-4-amine.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
5-Iodopyrimidin-4-amine is a crucial precursor in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy. The compound's iodine atom is readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This allows for the attachment of various aryl and heteroaryl groups, a common strategy in the design of kinase inhibitors that target the ATP-binding site of these enzymes.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
5-Iodopyrimidin-4-amine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, Toluene, Acetonitrile)
-
Water
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-iodopyrimidin-4-amine and the desired arylboronic acid in the chosen solvent.
-
Add the base and the palladium catalyst to the mixture.
-
Degas the mixture by bubbling with the inert gas for a few minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 70-110°C) and stir for the required time (typically 18-22 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired aryl-substituted 4-aminopyrimidine.
Caption: Synthetic utility of 5-Iodopyrimidin-4-amine.
Signaling Pathway Involvement
Currently, there is no direct evidence in the scientific literature to suggest that 5-Iodopyrimidin-4-amine itself is an active modulator of specific signaling pathways. Its primary role in drug discovery is that of a synthetic intermediate. The biological activity and the specific signaling pathways that are targeted arise from the more complex molecules that are synthesized from this versatile building block. For instance, derivatives of 5-Iodopyrimidin-4-amine have been investigated as inhibitors of Janus kinases (JAKs) and SHP2, which are critical components of the JAK/STAT signaling pathway and various receptor tyrosine kinase pathways, respectively. The inhibition of these pathways is a key strategy in the treatment of various cancers and autoimmune diseases.[6]
References
- 1. CAS 91416-96-5: 5-iodopyrimidin-4-amine | CymitQuimica [cymitquimica.com]
- 2. CAS 91416-96-5 | 5-Iodopyrimidin-4-amine - Synblock [synblock.com]
- 3. americanelements.com [americanelements.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. US20220048914A1 - Preparation for 6-amino-1h-pyrazolo[3,4-d]pyrimidine-based jak kinase inhibitor and application thereof - Google Patents [patents.google.com]

